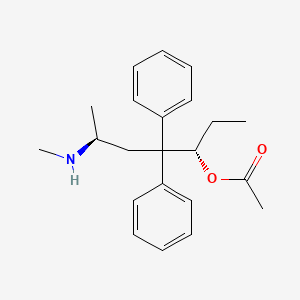
Noracymethadol, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Noracymethadol, (-)-: is a synthetic opioid analgesic compound It is known for its potent analgesic properties and is structurally related to methadone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Noracymethadol, (-)- can be synthesized through several chemical routes. One common method involves the acetylation of N-normethadol. The reaction typically requires the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Noracymethadol, (-)- involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Noracymethadol, (-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Noracymethadol, (-)- is used in chemical research to study the synthesis and reactivity of opioid compounds. It serves as a model compound for developing new synthetic routes and understanding reaction mechanisms .
Biology: In biological research, the compound is used to study the interaction of opioids with biological receptors. It helps in understanding the binding affinity and efficacy of opioid receptors .
Medicine: Noracymethadol, (-)- is investigated for its potential use in pain management and opioid addiction treatment. Its long-acting properties make it a candidate for developing new analgesic drugs .
Industry: The compound is used in the pharmaceutical industry for the development of opioid medications. It is also studied for its potential use in creating safer and more effective pain relief medications .
Mecanismo De Acción
Noracymethadol, (-)- exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic and euphoric effects of the compound. The binding of Noracymethadol, (-)- to these receptors inhibits the release of neurotransmitters, leading to reduced pain perception and increased pain tolerance .
Comparación Con Compuestos Similares
Methadone: Structurally similar but differs in its pharmacokinetic properties.
LAAM (Levo-alpha-acetylmethadol): A related compound with similar analgesic properties but different metabolic pathways.
Dinor-LAAM: An active metabolite of LAAM with prolonged action.
Uniqueness: Noracymethadol, (-)- is unique due to its specific binding affinity and long-acting properties. It offers potential advantages in terms of duration of action and reduced frequency of dosing compared to other opioids .
Propiedades
Número CAS |
43033-71-2 |
|---|---|
Fórmula molecular |
C22H29NO2 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
[(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate |
InChI |
InChI=1S/C22H29NO2/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,17,21,23H,5,16H2,1-4H3/t17-,21-/m0/s1 |
Clave InChI |
VWCUGCYZZGRKEE-UWJYYQICSA-N |
SMILES |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
SMILES isomérico |
CC[C@@H](C(C[C@H](C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
SMILES canónico |
CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |
Sinónimos |
1 alpha-acetylnormethadol 6-(methylamino)-4,4-diphenyl-3-heptanol acetate l-alpha-noracetylmethadol N-desmethyl-1-alpha-acetylmethadol NLAAM nor-LAAM noracetylmethadol paracymethadol paracymethadol hydrochloride paracymethadol hydrochloride, (R*,R*)-(+-)-isomer paracymethadol hydrochloride, (S-(R*,R*))-isomer paracymethadol, (R*,R*)-(+-)-isomer paracymethadol, (R-(R*,R*))-isomer paracymethadol, (S-(R*,R*))-(-)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















